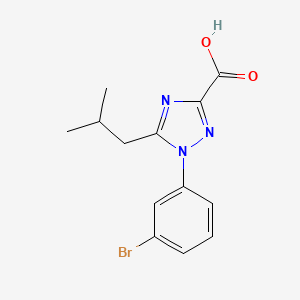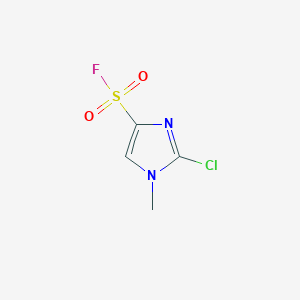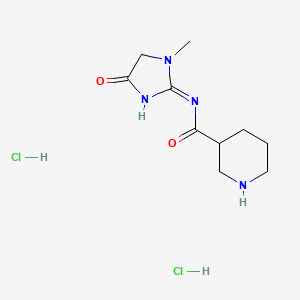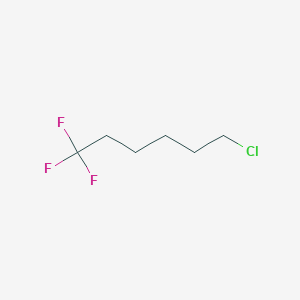
6-Chloro-1,1,1-trifluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,1,1-trifluorohexane is an organic compound with the molecular formula C6H10ClF3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,1-trifluorohexane typically involves the halogenation of hexane. One common method is the chlorination and fluorination of hexane under controlled conditions. The reaction can be carried out using chlorine gas and a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,1,1-trifluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted hexanes, while oxidation may produce hexanoic acids or ketones.
Applications De Recherche Scientifique
6-Chloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into organic molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates or active ingredients.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,1,1-trifluorohexane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,1,1-trifluorohexane
- 6-Bromo-1,1,1-trifluorohexane
- 6-Chloro-1,1,1-trifluoropentane
Uniqueness
6-Chloro-1,1,1-trifluorohexane is unique due to the specific positioning of the chlorine and fluorine atoms on the hexane backbone. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H10ClF3 |
|---|---|
Poids moléculaire |
174.59 g/mol |
Nom IUPAC |
6-chloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H10ClF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 |
Clé InChI |
DZBWNBRYUNTTHQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(F)(F)F)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


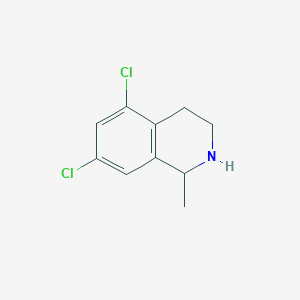

![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13217119.png)

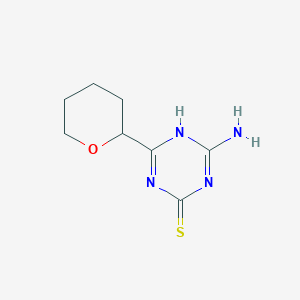
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)

![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)

